molecular formula C17H16O4 B14904900 Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B14904900
M. Wt: 284.31 g/mol
InChI Key: CAXJSSPQFKQRIU-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a benzofuran core with a hydroxymethyl group, a phenyl group, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted dihydrofuran, followed by functional group modifications to introduce the hydroxymethyl and carboxylate ester groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the reactions. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-(carboxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate.

    Reduction: Formation of 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with various molecular targets and pathways. The hydroxymethyl and carboxylate ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate biological processes, such as cell signaling, enzyme activity, and gene expression, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate: Lacks the phenyl group, resulting in different chemical and biological properties.

    3-(Hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid: The ester group is replaced with a carboxylic acid, affecting its reactivity and solubility.

    3-Phenyl-2,3-dihydrobenzofuran-5-carboxylate: Lacks the hydroxymethyl group, leading to different chemical reactivity and biological activity.

Uniqueness

Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical reactivity and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable molecule for research and industrial applications.

Biological Activity

Methyl 3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate is a compound belonging to the class of benzofurans, which are known for their diverse biological activities. This article discusses the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C17H18O4
  • Molecular Weight : 286.33 g/mol
  • CAS Number : Not specifically listed in the search results but falls under the benzofuran derivatives.

The compound features a hydroxymethyl group, which is crucial for its biological activity, as hydroxymethyl groups often enhance the solubility and reactivity of organic compounds.

Anticancer Activity

Research indicates that various benzofuran derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain dihydrobenzofurans can induce apoptosis in cancer cells by disrupting key cellular pathways involved in survival and proliferation. This compound has been suggested to possess similar properties due to its structural characteristics.

In particular:

  • Mechanism of Action : The compound may inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby leading to increased apoptosis in cancer cells .
  • Case Studies : In vitro studies have shown that related compounds effectively reduce tumor cell viability through mechanisms involving mitochondrial dysfunction and activation of caspases .

Anti-inflammatory Properties

Benzofurans are also recognized for their anti-inflammatory effects. The presence of the hydroxymethyl group in this compound may enhance its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

The antimicrobial potential of benzofurans has been documented in various studies. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi . The specific activity of this compound against microbial strains remains to be fully explored but is a promising area for future research.

Data Summary Table

Biological ActivityMechanismReferences
AnticancerInhibition of topoisomerase II
Anti-inflammatoryModulation of cytokine production
AntimicrobialPotential against bacterial strains

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-3-phenyl-2H-1-benzofuran-5-carboxylate

InChI

InChI=1S/C17H16O4/c1-20-16(19)12-7-8-15-14(9-12)17(10-18,11-21-15)13-5-3-2-4-6-13/h2-9,18H,10-11H2,1H3

InChI Key

CAXJSSPQFKQRIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2(CO)C3=CC=CC=C3

Origin of Product

United States

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